4BP-Tqs
Vue d'ensemble
Description
4BP-TQS is a compound with the CAS Number: 360791-49-7 . It is also known as 4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide .
Synthesis Analysis
The synthesis of 4BP-TQS involves an expeditious microwave-assisted process . The electrophysiological characterization in Xenopus oocytes revealed that activity exclusively resided in the (+)-enantiomer 1b (GAT107) and (-)-enantiomer 1a did not affect its activity when coapplied .Molecular Structure Analysis
The empirical formula of 4BP-TQS is C18H17BrN2O2S . The molecular weight is 405.31 .Chemical Reactions Analysis
4BP-TQS is a potent allosteric agonist of α7 nAChR . It activates nAChRs via an allosteric transmembrane site .Physical And Chemical Properties Analysis
4BP-TQS is a white to beige powder . It is soluble in DMSO at 20 mg/mL . It should be stored at -20°C .Applications De Recherche Scientifique
Modulation of Nicotinic Acetylcholine Receptors
- Summary of the Application: 4BP-TQS is used as an allosteric modulator for nicotinic acetylcholine receptors (nAChRs). These receptors are important drug targets for different therapeutic applications due to their involvement in physiological and pathological processes .
- Methods of Application: 4BP-TQS is applied to nAChRs to modulate their activity. It has been shown that 4BP-TQS can allosterically activate the α7 receptor, while it behaves as an antagonist at α3β4, α4β2, and muscle-type receptors . This suggests that 4BP-TQS binds within an intrasubunit transmembrane cavity .
- Results or Outcomes: The use of 4BP-TQS has provided evidence that agonist activation of nAChRs can occur via an allosteric transmembrane site . This has implications for the development of drugs targeting nAChRs.
Minimal Receptor Desensitisation
- Summary of the Application: In addition to its role as an allosteric modulator for nAChRs, 4BP-TQS is also associated with minimal levels of receptor desensitisation . This property is important as it allows for sustained activation of the receptors.
- Methods of Application: The study of this application involves the use of recombinant nAChRs receptors and the application of 4BP-TQS to these receptors .
- Results or Outcomes: The results show that activation of α7 nAChRs by 4BP-TQS is associated with minimal levels of receptor desensitisation . This has implications for the development of drugs targeting nAChRs, as it suggests that 4BP-TQS could be used to achieve sustained activation of these receptors.
Enantiomeric Resolution and Functional Evaluation
- Summary of the Application: 4BP-TQS has been used in studies focusing on its enantiomeric resolution and functional evaluation . This involves separating the two enantiomers of 4BP-TQS and evaluating their individual effects.
- Methods of Application: The study involved an expeditious microwave-assisted synthesis of 4BP-TQS, its enantiomeric separation, and their functional evaluation . Electrophysiological characterization in Xenopus oocytes revealed that activity exclusively resided in the (+)-enantiomer 1b (GAT107) and (-)-enantiomer 1a did not affect its activity when coapplied .
- Results or Outcomes: The results show that only the (+)-enantiomer of 4BP-TQS has activity, suggesting that this enantiomer could be used for further studies and applications .
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXHXYZTLIZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4BP-Tqs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.